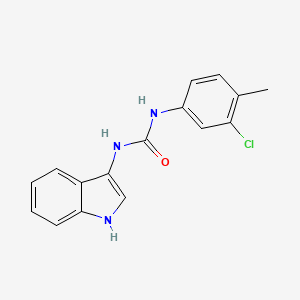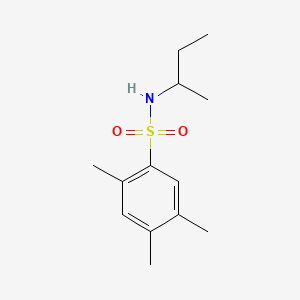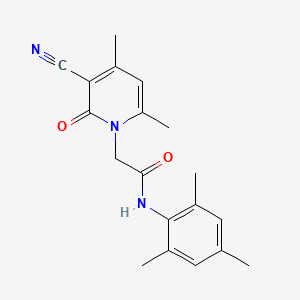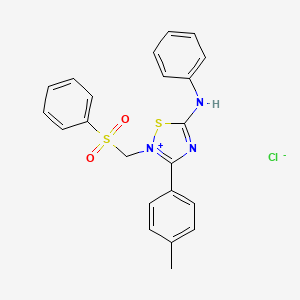
1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING-IN-7 is a potent inhibitor of the stimulator of interferon genes (STING) pathway. It is known for its ability to inhibit the phosphorylation of STING and interferon regulatory factor 3 (IRF3), with an IC50 value of 11.5 nanomolar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STING-IN-7 involves several key steps. The primary synthetic route includes the preparation of 7-iodo-7-deazaadenine cyclic dinucleotides, which are then converted to the desired aryl-cyclic dinucleotides using Suzuki-Miyaura cross-coupling reactions . The iodinated cyclic dinucleotides can be prepared by chemical synthesis, involving the use of sodium methanesulfinate, tert-butyldimethylsilyl chloride, and other reagents .
Industrial Production Methods: Industrial production of STING-IN-7 typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: STING-IN-7 primarily undergoes substitution reactions during its synthesis. The key reaction is the Suzuki-Miyaura cross-coupling, which involves the substitution of the iodine atom with an aryl group .
Common Reagents and Conditions:
- Sodium methanesulfinate
- Tert-butyldimethylsilyl chloride
- Palladium catalysts for Suzuki-Miyaura cross-coupling
- Solvents such as dimethylformamide (DMF) and dichloromethane (DCM)
Major Products: The major product of these reactions is the aryl-substituted cyclic dinucleotide, which is the active form of STING-IN-7 .
Scientific Research Applications
STING-IN-7 has a wide range of applications in scientific research:
Cancer Research: STING-IN-7 is being investigated for its potential to enhance the efficacy of cancer immunotherapies by modulating the tumor microenvironment.
Infectious Diseases: The compound is also studied for its role in controlling immune responses to viral infections, particularly those involving cytosolic DNA recognition.
Mechanism of Action
STING-IN-7 exerts its effects by inhibiting the phosphorylation of STING and interferon regulatory factor 3 (IRF3). This inhibition prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons . The compound binds to STING, blocking its ability to interact with other signaling molecules and thereby modulating the immune response .
Comparison with Similar Compounds
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.
Thiazolecarboxamide Derivatives: These compounds are also STING inhibitors and have shown efficacy in suppressing immune-inflammatory cytokine levels.
Uniqueness of STING-IN-7: STING-IN-7 is unique due to its high potency and specificity for inhibiting the STING pathway. Its ability to inhibit the phosphorylation of both STING and IRF3 makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10-6-7-11(8-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAWUBPOSFYSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-one](/img/structure/B2600459.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2600460.png)

![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2600466.png)
![Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600467.png)
![ethyl 6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2600469.png)
![N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2600470.png)
![4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2600471.png)

![[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B2600474.png)

![N-cyclohexyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2600477.png)

![ethyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600481.png)
